2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol
Overview
Description
2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol is an organic compound that features a pyridine ring substituted with a bromine atom and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with ethylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and ethylamino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-pyridinyl)ethanol
- 2-(5-Bromo-2-pyridinyl)ethylamine
- 5-Bromo-2-pyridinecarboxaldehyde
Uniqueness
2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol is a synthetic organic compound characterized by a brominated pyridine ring and an ethanolamine moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in various research domains.
Chemical Structure and Properties
The molecular structure of this compound allows for diverse interactions with biological targets. Its key features include:
- Brominated Pyridine Ring : Enhances lipophilicity and potential receptor binding.
- Ethylamino Group : Contributes to the compound's ability to interact with various enzymes and receptors.
The biological activity of this compound primarily involves its interaction with enzymes and proteins:
- Enzyme Modulation : The compound can bind to active sites of enzymes, leading to either inhibition or activation depending on the context of the interaction. This modulation affects metabolic pathways and cellular functions, including oxidative stress responses.
Research indicates that this compound exhibits significant biochemical properties:
- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it alters the expression of genes related to cell cycle regulation and apoptosis.
- Interactions with Biomolecules : The compound interacts with various biomolecules, impacting their activity and functionality.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective antibacterial activity with MIC values comparable to known antibiotics .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects:
- In vitro Studies : Research indicates that it may inhibit the growth of various cancer cell lines, including lung and breast cancer cells. Its mechanism in this context involves inducing apoptosis and inhibiting proliferation through modulation of specific signaling pathways .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated potent activity against strains such as Staphylococcus aureus and Escherichia coli, with significant reductions in viable cell counts observed within hours of treatment.
Case Study 2: Anticancer Potential
Another study focused on the anticancer potential of this compound involved treating several cancer cell lines with varying concentrations. The findings revealed a dose-dependent reduction in cell viability, suggesting that the compound could serve as a lead structure for developing new anticancer agents.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | High | Moderate | Brominated pyridine enhances binding |
5-Bromo-2-pyridinecarboxaldehyde | Moderate | Low | Lacks ethylamino group |
2-(5-Bromo-3-methyl-2-pyridinyl)ethanol | Low | Moderate | Different substitution pattern |
Properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)-ethylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-2-12(5-6-13)9-4-3-8(10)7-11-9/h3-4,7,13H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEIEGQLTCSZMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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